molecular formula C5H7ClO2 B1285427 Cyclopropylmethyl carbonochloridate CAS No. 57282-34-5

Cyclopropylmethyl carbonochloridate

Cat. No.: B1285427
CAS No.: 57282-34-5
M. Wt: 134.56 g/mol
InChI Key: CUTUSCCYCWQYPQ-UHFFFAOYSA-N
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Description

Cyclopropylmethyl carbonochloridate (CPMCC) is a reactive acylating agent characterized by a cyclopropylmethyl group bonded to a carbonyl chloride moiety. This compound is utilized in organic synthesis for introducing the cyclopropylmethyl group into target molecules, particularly in pharmaceutical and agrochemical applications . The cyclopropylmethyl group is notable for its strained ring structure, which imparts unique reactivity. For instance, solvolysis reactions involving cyclopropylmethyl derivatives often exhibit enhanced rates due to σ-bond participation in transition states, leading to diverse products such as cyclopropylmethyl (Cpm), cyclobutyl (Cb), and homoallyl (Ha) derivatives .

CPMCC has been employed in synthesizing phosphate esters and nucleosides, where it acts as a transient protecting group. However, challenges arise during hydrolysis, as the cyclopropylmethyl group can rearrange to form cyclobutyl esters, complicating deprotection steps . Recent studies also highlight its role in developing antibacterial agents, where cyclopropylmethyl substituents enhance inhibitory activity against bacterial proteases .

Properties

IUPAC Name

cyclopropylmethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-5(7)8-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTUSCCYCWQYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579532
Record name Cyclopropylmethyl carbonochloridate
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Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57282-34-5
Record name Carbonochloridic acid, cyclopropylmethyl ester
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Record name Cyclopropylmethyl carbonochloridate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropylmethyl chloroformate
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Comparison with Similar Compounds

Reactivity and Stability: Cyclopropylmethyl vs. Cyclobutyl Derivatives

The strained cyclopropane ring in CPMCC contrasts with the less strained cyclobutane system in cyclobutyl derivatives. Solvolysis studies reveal distinct product distributions:

Substrate Type Major Products (%) Minor Products (%) Key Observation Reference
Cyclopropylmethyl Cpm (45%), Cb (45%) Ha (5–10%) σ-bond participation accelerates solvolysis
Cyclobutyl Cb (70–80%) Cpm (20–30%) Lower ring strain reduces rearrangement

CPMCC’s reactivity is attributed to the release of ring strain during solvolysis, favoring bisected transition states. Cyclobutyl derivatives, while less reactive, exhibit higher stability under acidic conditions .

Comparison with Other Blocking Groups

CPMCC is compared to alternative protecting groups like 2-cyanoethyl in phosphate ester synthesis:

Blocking Group Hydrolysis Efficiency Stability to Rearrangement Key Limitations Reference
Cyclopropylmethyl Moderate Low (forms cyclobutyl esters) Requires stringent hydrolysis conditions
2-Cyanoethyl High High Limited compatibility with nucleophiles

CPMCC’s tendency to rearrange complicates its use in multi-step syntheses, whereas 2-cyanoethyl groups offer superior hydrolytic stability .

Biological Activity

Cyclopropylmethyl carbonochloridate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is characterized by a cyclopropyl group attached to a carbonochloridate moiety. This structural configuration allows it to participate in various chemical reactions, making it a valuable compound for synthetic organic chemistry and biological studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The carbonochloridate group acts as an electrophile, which can interact with nucleophiles in biological systems. This interaction is crucial for its reactivity and potential biological effects.
  • Enzyme Interaction : The compound has been studied for its ability to inhibit specific enzymes, which can lead to therapeutic effects against various diseases, including cancer .
  • Radical Formation : Cyclopropylmethyl radicals generated from the compound may participate in radical-mediated reactions, influencing enzyme mechanisms and metabolic pathways .

Anticancer Properties

Research has shown that derivatives of this compound possess significant anticancer activities. For example, aminated cyclopropylmethyl phosphonates demonstrated promising anti-pancreatic cancer properties at low micromolar concentrations. One study reported that the compound diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate exhibited an IC50 of approximately 45 µM against pancreatic cancer cells .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting histone deacetylases (HDACs), which are important targets in cancer therapy due to their role in regulating gene expression . The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the anticancer potential of aminated cyclopropylmethyl phosphonates.
    • Findings : Compounds demonstrated significant inhibition of pancreatic cancer cell proliferation, particularly with specific substitutions on the cyclopropyl framework .
  • Enzyme Mechanism Exploration :
    • Objective : Investigate the mechanism by which cyclopropylmethyl radicals affect enzyme activity.
    • Findings : The study indicated that these radicals could serve as probes for understanding enzyme mechanisms, highlighting their role in radical-mediated transformations .

Data Summary

CompoundActivityIC50 (µM)Notes
Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonateAnticancer45Most potent inhibitor against pancreatic cancer cells
Cyclopropylmethyl derivativesHDAC InhibitionNot specifiedPotential therapeutic targets in cancer treatment

Q & A

Q. What are the optimal conditions for synthesizing cyclopropylmethyl carbonochloridate derivatives, and how can reaction efficiency be validated?

Answer: Synthesis typically involves reacting cyclopropylmethylamine with ethyl carbonochloridate under anhydrous conditions. Key parameters include maintaining a temperature of 0–5°C during reagent mixing to minimize side reactions (e.g., hydrolysis) and using triethylamine (TEA) as a base to neutralize HCl byproducts . Post-reaction, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures product isolation. Validation includes monitoring reaction progress via TLC and confirming purity through 1H^1H/13C^{13}C NMR spectroscopy. Yield calculations and spectral comparisons to literature data (e.g., MS: m/z 238 [M + H]+^+) are critical for efficiency assessment .

Q. How should researchers address stability challenges during this compound storage and handling?

Answer: Stability is influenced by moisture sensitivity and thermal decomposition. Store the compound under inert gas (argon/nitrogen) at –20°C in flame-sealed ampoules. Use anhydrous solvents (e.g., EtOH, DCM) during reactions to prevent hydrolysis. Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with periodic HPLC-UV analysis to track degradation products (e.g., cyclopropylmethanol) .

Q. What purification strategies are recommended for this compound intermediates?

Answer: Prep-TLC or flash chromatography (silica gel, 5–10% EtOAc in hexane) effectively isolates intermediates. For thermally sensitive compounds, use low-pressure liquid chromatography (LPLC) with non-polar mobile phases. Post-purification, validate homogeneity via melting point analysis and 1H^1H NMR (e.g., δ 8.60 ppm for aromatic protons in derivatives) .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound reactions be systematically analyzed?

Answer: Stereoselectivity arises from steric and electronic factors in nucleophilic substitution. Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers. Assign configurations via X-ray crystallography or NOESY NMR (e.g., coupling constants J=13.5HzJ = 13.5 \, \text{Hz} for trans-diastereomers in cyclohexyl derivatives) . Computational modeling (DFT) further predicts transition-state energies to rationalize selectivity trends .

Q. What methodologies resolve contradictions in reported NMR data for this compound adducts?

Answer: Discrepancies often stem from solvent effects or impurity interference. Standardize NMR acquisition parameters (300/400 MHz, CDCl3_3/DMSO-d6_6 as solvents) and compare with databases (e.g., SciFinder). Use DEPT-135 and HSQC to assign ambiguous signals. For example, the multiplet at δ 1.09–1.00 ppm in cyclopropylmethyl derivatives corresponds to the cyclopropane ring’s methylene protons .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Answer: Perform kinetic profiling under varying temperatures (25–140°C) to determine rate laws. Use 18O^{18}O-labeled water in hydrolysis experiments to track oxygen incorporation via GC-MS. Isotopic labeling (e.g., 13C^{13}C-cyclopropylmethyl groups) in nucleophilic substitution reactions helps map bond cleavage/formation pathways .

Q. What advanced analytical techniques confirm the structural integrity of this compound-based polymers?

Answer: MALDI-TOF MS determines molecular weight distributions, while FT-IR (e.g., C=O stretch at 1740 cm^{-1) confirms carbonyl retention. Solid-state NMR (13C^{13}C CP-MAS) and XRD analyze crystallinity and phase behavior. For degradation studies, use TGA-DSC to assess thermal stability (e.g., decomposition onset at 200°C) .

Methodological Guidelines

  • Experimental Reproducibility: Document reagent sources (e.g., Sigma-Aldrich, ≥99% purity), solvent drying methods (molecular sieves), and instrument calibration details (e.g., NMR shimming) .
  • Data Presentation: Include spectral raw data in supplementary materials (e.g., NMR FID files, HPLC chromatograms) for peer validation. Use tables to summarize yields, RfR_f values, and spectral assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropylmethyl carbonochloridate
Reactant of Route 2
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Cyclopropylmethyl carbonochloridate

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